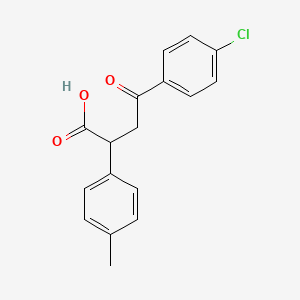

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid

CAS No.: 70596-90-6

Cat. No.: VC3838698

Molecular Formula: C17H15ClO3

Molecular Weight: 302.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70596-90-6 |

|---|---|

| Molecular Formula | C17H15ClO3 |

| Molecular Weight | 302.7 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C17H15ClO3/c1-11-2-4-12(5-3-11)15(17(20)21)10-16(19)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21) |

| Standard InChI Key | KWNBDPJHEKVDAW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

-

4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to electron-withdrawing effects.

-

4-Methylphenyl group: A toluene-derived moiety providing steric bulk and moderate electron-donating characteristics.

-

4-Oxobutanoic acid: A four-carbon chain with a ketone (C=O) and terminal carboxylic acid (-COOH) group, enabling diverse reactivity.

Physical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Melting Point | 185–188°C | |

| Boiling Point (predicted) | 506.1 ± 50.0°C | |

| Density (predicted) | 1.270 ± 0.06 g/cm³ | |

| pKa (predicted) | 3.80 ± 0.10 | |

| Molecular Weight | 302.75 g/mol |

The low pKa suggests moderate acidity, likely due to stabilization of the deprotonated carboxylate via resonance . The high melting point indicates strong intermolecular interactions, possibly hydrogen bonding between carboxylic acid groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A multi-step synthetic route is typically employed:

-

Claisen Condensation:

-

Reacting 4-chloroacetophenone with methyl 4-methylphenylacetate in the presence of sodium ethoxide yields the β-keto ester intermediate.

-

Reaction Conditions: Ethanol solvent, reflux (78°C), 12–24 hours.

-

-

Hydrolysis and Decarboxylation:

-

Acidic hydrolysis (HCl, H₂O) converts the ester to the carboxylic acid.

-

Subsequent heating induces decarboxylation, forming the final product.

-

Typical Yield: 65–72% after purification via recrystallization (ethanol/water) .

Industrial Manufacturing

Optimized processes involve:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

-

Catalytic Systems: Lewis acids (e.g., ZnCl₂) improve condensation efficiency.

-

Green Chemistry Approaches: Solvent-free conditions under microwave irradiation reduce environmental impact .

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic reactions of ketones and carboxylic acids:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | SOCl₂ → ROH | Methyl/ethyl esters |

| Ketone Reduction | NaBH₄, EtOH | Secondary alcohol derivative |

| Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted analog |

Structural Analogues

Notable derivatives include:

-

Methyl 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate (CAS: 70596-91-7): Ester form with improved lipid solubility .

-

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid: Bulkier isopropyl group alters steric interactions .

Industrial and Research Applications

Chemical Intermediate

-

Pharmaceuticals: Precursor for non-steroidal anti-inflammatory drug (NSAID) candidates.

-

Agrochemicals: Building block for herbicides targeting acetolactate synthase .

Material Science

-

Coordination Polymers: Carboxylate groups bind metal ions (e.g., Zn²⁺, Cu²⁺), forming porous frameworks for gas storage .

Research Challenges and Future Directions

Limitations in Current Knowledge

-

In Vivo Pharmacokinetics: No data on absorption, distribution, or metabolism.

-

Ecotoxicological Impact: Long-term environmental persistence unstudied.

Proposed Studies

-

QSAR Modeling: Correlate substituent effects with bioactivity.

-

Target Identification: Proteomic screening to identify binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume